

Application Note: NMR Characterization of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

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Compound of Interest

Compound Name: *5-Bromo-N-methoxy-N,3-dimethylpicolinamide*

CAS No.: *1224604-14-1*

Cat. No.: *B577815*

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Abstract & Scope

This guide details the structural validation of **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** using 1D and 2D NMR spectroscopy.[1] The molecule features a Weinreb amide functionality fused to a 3,5-disubstituted pyridine core.[1] Correct assignment requires distinguishing between the specific regiochemistry of the bromine and methyl substituents on the pyridine ring, as well as confirming the integrity of the N-methoxy-N-methyl amide system.

Chemical Structure & Expected Spin System

- Core Scaffold: Pyridine-2-carboxamide (Picolinamide).[1][2]
- Substituents:
 - Pos 3: Methyl group ().[1]

- Pos 5: Bromine atom (
).[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Amide:
 - methoxy-
 - methyl (Weinreb).[\[1\]](#)
- Spin System Characteristics:
 - Aromatic: Two isolated protons (H4 and H6) exhibiting meta-coupling (
).
 - Aliphatic: Three distinct methyl singlets (Ar-Me, N-Me, O-Me).[\[1\]](#)

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that broaden amide signals:

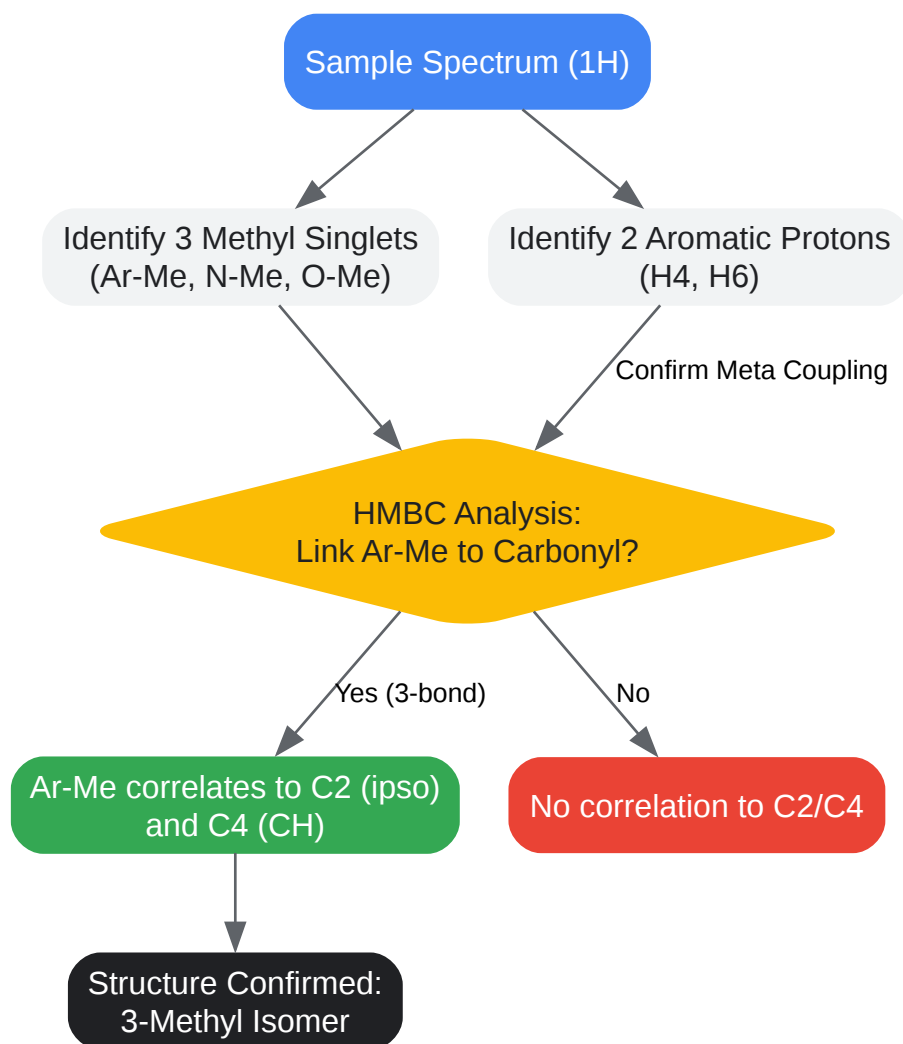
- Solvent Selection: Use Chloroform-d (
, 99.8% D) containing 0.03% v/v TMS.[\[1\]](#)
 - Rationale:
minimizes hydrogen bonding compared to DMSO-
, often resulting in sharper lines for the Weinreb amide methyls.[\[1\]](#)
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
 - Note: Ensure the solution is homogenous.[\[1\]](#) Filter through a cotton plug if suspension is observed.[\[1\]](#)
- Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz Base)

Experiment	Pulse Sequence	Scans (NS)	Relaxation Delay (D1)	Rationale
1H Standard	zg30	16	1.0 s	Standard survey.
13C {1H}	zgpg30	512+	2.0 s	Quaternary carbons (C-Br, C=O) require high S/N.
COSY	cosygs	4	1.5 s	Confirming H4-H6 meta-coupling.[1]
HSQC	hsqcedet	4	1.5 s	Assigning protonated carbons.
HMBC	hmbcgp1pndqf	8	1.5 s	Critical: Linking Ar-Me to C2/C3/C4.

Structural Elucidation Strategy

The primary challenge is distinguishing the regiochemistry of the pyridine ring.[1] The workflow below illustrates the logic path for confirmation.



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Figure 1: Logic flow for confirming the 3-methyl regiochemistry via HMBC correlations.

Data Analysis & Interpretation

Predicted Chemical Shifts (Reference Table)

Note: Values are estimated based on chem-informatics of analogous Weinreb amides and 3,5-disubstituted pyridines in

Moiety	Atom	¹ H Shift (, ppm)	Multiplicity	(Hz)	¹³ C Shift (, ppm)	Key HMBC Correlations
Pyridine H6	CH	8.45 – 8.55	Doublet (d)	~2.0	148.0	C2, C4, C5
Pyridine H4	CH	7.80 – 7.90	Doublet (d)	~2.0	140.5	C2, C6, C-Me
N-Methoxy		3.50 – 3.70	Singlet (s)	-	61.5	C=O
N-Methyl		3.30 – 3.40	Singlet (s)	-	32.5	C=O
Ar-Methyl		2.45 – 2.55	Singlet (s)	-	19.0	C2, C3, C4
Amide	C=O	-	-	-	166.0	-
C-Br	C-q	-	-	-	120.0	H4, H6

Detailed Peak Analysis

A. The Aromatic Region (7.5 – 9.0 ppm)

- H6 (Position 6): This proton is adjacent to the pyridine nitrogen, causing a significant downfield shift (~8.5 ppm). It appears as a doublet due to long-range meta-coupling () with H4.[1]
- H4 (Position 4): Located between the 3-methyl and 5-bromo groups.[1] It appears upfield of H6 (~7.8 ppm) as a doublet.[1]
- Coupling Constant (): Expect a small coupling constant of 1.5 – 2.5 Hz. If Hz, the substitution pattern is incorrect (likely ortho-protons).[1]

B. The Aliphatic Region (2.0 – 4.0 ppm)

- Weinreb Signature: The N-methoxy (~3.6 ppm) and N-methyl (~3.3 ppm) groups appear as distinct singlets.[\[1\]](#)
 - Self-Validation Check: Integration must be 1:1 ratio (3H each).
- Ar-Methyl (Pos 3): The methyl group directly attached to the ring appears around 2.5 ppm.[\[1\]](#)
 - Steric Effect: The 3-methyl group is sterically crowded by the adjacent amide.[\[1\]](#) This may cause slight line broadening if rotation is restricted, though sharp lines are typical in [\[1\]](#)

C. 2D NMR Validation (HMBC)

To definitively prove the methyl is at Position 3 (and not 4 or 6):

- Locate the Carbonyl Carbon (~166 ppm).[\[1\]](#)
- Look for a weak 4-bond correlation from the Ar-Methyl protons to the Carbonyl.[\[1\]](#)
- Primary Confirmation: The Ar-Methyl protons must show strong 3-bond correlations to C2 (the quaternary carbon ipso to the amide) and C4 (the aromatic CH).[\[1\]](#)

Troubleshooting & Tips

Issue: Broadened Amide Signals (Rotamers)

Weinreb amides generally exist as a single conformer due to the chelation effect or dipole minimization, but steric clash between the 3-methyl group and the amide carbonyl can induce rotameric populations.

- Symptom: The N-Me or N-OMe peaks appear split or broad.[\[1\]](#)
- Solution:
 - Variable Temperature (VT) NMR: Run the experiment at 50°C. Coalescence of the peaks confirms rotameric exchange.[\[1\]](#)
 - Solvent Switch: Switch to DMSO-

. The higher polarity can stabilize one conformer, sharpening the peaks.[1]

Issue: Water Peak Interference

In

, the water peak appears ~1.56 ppm.[1] In DMSO-

, it appears ~3.33 ppm.[1]

- Critical Warning: In DMSO-

, the water peak (~3.33 ppm) often overlaps exactly with the N-Methyl signal of Weinreb amides.[1]

- Recommendation: Always use

for this specific molecule to avoid masking the N-Me signal.[1]

References

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